![molecular formula C25H26N4O B2401359 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 850731-70-3](/img/structure/B2401359.png)
4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a morpholine ring, making it a subject of interest for various research fields.
Vorbereitungsmethoden
The synthesis of 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of appropriate benzyl and phenyl derivatives with pyrazolo[1,5-a]pyrimidine precursors under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl positions, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Anticancer Activity
Anticancer Properties
Recent research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. Various studies have demonstrated that these compounds can inhibit key enzymes involved in cancer progression:
- Inhibition of mTOR Pathway : Pyrazolo[1,5-a]pyrimidine compounds have been identified as mTOR inhibitors, which are crucial in cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Targeting Kinases : The compound has shown efficacy against specific kinases involved in cancer signaling pathways. For instance, it has been linked to SRC kinase inhibition, which plays a significant role in breast cancer progression .
Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Dihydroorotate Dehydrogenase Inhibition : Research indicates that compounds with similar structures effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as those found in tumors .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Studies have shown that modifications to the pyrazole and pyrimidine moieties can significantly alter their biological activity:
Compound Modification | Effect on Activity |
---|---|
Substituents on Morpholine | Enhanced solubility and bioavailability |
Variations in Benzyl Group | Increased potency against specific cancer cell lines |
Case Studies
Several case studies illustrate the successful application of this compound class:
- Case Study 1 : A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer effects on A375 melanoma cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.19 µM, demonstrating significant growth inhibition .
- Case Study 2 : Another investigation focused on the use of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The compound showed promising results in inhibiting CDK2 with an IC50 value of 25 nM .
Wirkmechanismus
The mechanism of action of 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, thereby exerting anti-cancer effects . The compound’s unique structure allows it to bind selectively to these targets, disrupting their normal function and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine can be compared with other similar compounds, such as:
- 2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide
- 6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly impact their chemical properties and biological activities
Biologische Aktivität
The compound 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes a morpholine ring and a pyrazolo[1,5-a]pyrimidine core. The presence of substituents, such as benzyl and dimethyl groups, enhances its biological activity by influencing interactions with biological targets.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity . For instance, studies have shown that derivatives can effectively inhibit various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 | 0.01 | Induces apoptosis |
This compound | NCI-H460 | 0.03 | Inhibits Aurora-A kinase |
This compound | SF-268 | 31.5 | Disrupts microtubule formation |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of key kinases involved in cancer progression .
Enzymatic Inhibition
The compound has also been noted for its ability to inhibit specific enzymes related to cancer metabolism. For example:
- mTORC1 Inhibition : Similar compounds have demonstrated the ability to reduce mTORC1 activity, leading to increased autophagy and altered cellular metabolism .
This enzymatic inhibition is crucial as it can disrupt cancer cell growth and survival mechanisms.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:
- Study on MIA PaCa-2 Cells : A derivative exhibited submicromolar antiproliferative activity and was shown to disrupt autophagic flux by interfering with mTORC1 reactivation .
- In Vivo Models : Compounds similar to this compound were tested in animal models for their anticancer effects, showing significant tumor reduction compared to control groups .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Apoptosis Induction
The compound promotes apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
Autophagy Modulation
By inhibiting mTORC1, the compound enhances autophagic processes that can lead to the degradation of damaged cellular components .
Kinase Inhibition
Inhibition of kinases such as Aurora-A is critical for disrupting the cell cycle in cancer cells, leading to reduced proliferation and increased sensitivity to other therapeutic agents .
Eigenschaften
IUPAC Name |
4-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-22(17-20-9-5-3-6-10-20)25(28-13-15-30-16-14-28)29-24(26-18)23(19(2)27-29)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVYBOOKDTHOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCOCC4)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.